molecular formula C19H25N3O3 B13104002 tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate CAS No. 1159826-01-3

tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate

Cat. No.: B13104002
CAS No.: 1159826-01-3
M. Wt: 343.4 g/mol
InChI Key: KBXRHCXKJSMSEV-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a quinoline derivative. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the quinoline derivative: The quinoline derivative can be synthesized through a series of reactions starting from commercially available aniline derivatives. The key steps include cyclization and oxidation reactions to form the quinoline core.

    Substitution on the piperazine ring: The piperazine ring is then introduced through a nucleophilic substitution reaction. tert-Butyl piperazine-1-carboxylate is reacted with the quinoline derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form hydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate is unique due to the presence of both the quinoline and piperazine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

1159826-01-3

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 4-[(2-oxo-1H-quinolin-4-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)22-10-8-21(9-11-22)13-14-12-17(23)20-16-7-5-4-6-15(14)16/h4-7,12H,8-11,13H2,1-3H3,(H,20,23)

InChI Key

KBXRHCXKJSMSEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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